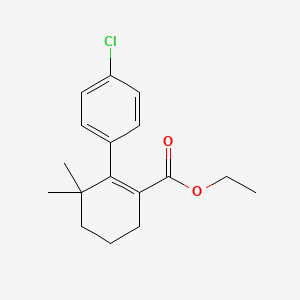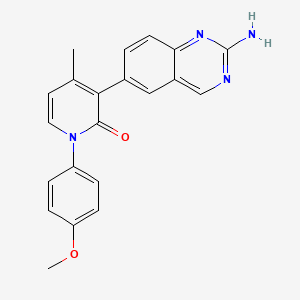
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of anhydrous solvents and controlled reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The compound binds to the active sites of enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(6,7-dimethoxyquinazolin-4-yl)oxy)phenylacetamide
- N-(4-(6,7-dimethoxyquinazolin-4-yl)amino)phenylbenzamide
- 4,6,7-substituted quinazoline derivatives
Uniqueness
N-(4-(6,7-dimethoxyquinazolin-4-ylamino)phenyl)acetamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C18H18N4O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3/c1-11(23)21-12-4-6-13(7-5-12)22-18-14-8-16(24-2)17(25-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,21,23)(H,19,20,22) |
InChI-Schlüssel |
VYDHNVNGKIOQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





silane](/img/structure/B13891295.png)
![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)





![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)

![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)

